6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of appropriate aldehydes, urea, and trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as trimethylchlorosilane or Yb(OTf)3 . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions are mediated through its binding to active residues of proteins like ATF4 and NF-kB, leading to the modulation of their activity .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
Rociletinib: An antineoplastic drug with a pyrimidine moiety used in cancer treatment.
Osimertinib: Another antineoplastic drug targeting specific cancer cell pathways.
Triazole-Pyrimidine Hybrids: Compounds with similar neuroprotective and anti-inflammatory properties
These comparisons highlight the unique trifluoromethyl group in this compound, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11F3N2O |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-17-11(7-12(18-8)13(14,15)16)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
BEKTVEJHTROMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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